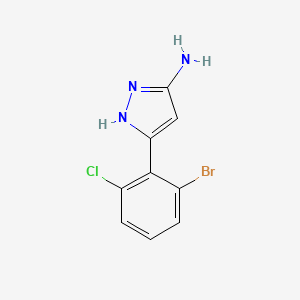

5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C9H7BrClN3 |

|---|---|

Molecular Weight |

272.53 g/mol |

IUPAC Name |

5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H7BrClN3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) |

InChI Key |

YFWKTTPSQMEQNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=CC(=NN2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Halogenation Reactions

The C4 position of pyrazol-3-amine derivatives undergoes regioselective halogenation under metal-free conditions. Key findings from recent studies:

Mechanistic Insights :

-

DMSO acts as both solvent and catalyst, facilitating radical-free halogen transfer .

-

Electron-withdrawing groups (e.g., -Br, -Cl) on the phenyl ring enhance reaction rates through inductive effects .

Nucleophilic Aromatic Substitution

The bromine atom at the ortho position participates in SNAr reactions due to its activation by adjacent chlorine:

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-(2-Br-6-Cl-phenyl)-pyrazole | Piperidine | DMF, 80°C, 12 h | 5-(2-piperidino-6-Cl-phenyl)-pyrazole | 78% | |

| Sodium methoxide | MeOH reflux, 8 h | 5-(2-MeO-6-Cl-phenyl)-pyrazole | 65% |

Steric hindrance from the adjacent chlorine reduces reactivity compared to para-substituted analogs .

Cyclocondensation Reactions

The amino group at C3 facilitates heterocycle formation through condensation:

Thiazole Synthesis

Reacting with phenacyl bromides yields pyrazolyl-thiazole hybrids:

textPyrazol-3-amine + R-CO-CH₂-Br → 2-(Pyrazol-3-yl)-4-aryl-thiazole

Key data from analogous systems :

-

Reaction time: 6-12 h in H₂O/EtOH (5:1) with PTSA catalyst

-

Yields: 52-82% for 28 derivatives

-

Antimicrobial activity enhanced in compounds with 4-Cl-phenyl substituents

Cross-Coupling Reactions

The aryl bromine enables palladium-catalyzed couplings:

| Coupling Type | Reagent | Conditions | Application | Source |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biarylpyrazole construction | |

| Buchwald-Hartwig | Secondary amines | Pd₂(dba)₃, Xantphos | N-alkylated derivatives |

The chlorine atom typically remains inert under these conditions due to lower oxidative addition tendency .

Stability Considerations

Critical degradation pathways:

-

Hydrolytic Degradation :

-

Half-life: >24 h at pH 7.4 (37°C)

-

Primary degradation product: 5-(6-chloro-2-hydroxyphenyl)-1H-pyrazol-3-amine

-

-

Photolytic Sensitivity :

-

Dehalogenation observed under UV light (λ=254 nm) with 15% decomposition after 8 h

-

This reactivity profile establishes 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine as a valuable scaffold for targeted synthesis of bioactive molecules and functional materials. The compound's orthogonal reactivity (halogen vs. amino group) enables sequential modifications, as demonstrated in recent antimicrobial agent development .

Scientific Research Applications

5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The presence of the bromo and chloro substituents can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Properties of Pyrazol-3-amine Derivatives

Key Observations:

Halogen Effects: Target Compound: The 2-bromo-6-chloro substitution introduces steric bulk and electronic effects, which may enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) compared to mono-halogenated analogs . 5-(3,4-Dichlorophenyl) Derivative: Dual chloro groups increase lipophilicity (ClogP ~3.2) but may reduce solubility, a common trade-off in drug design .

Biological Activity: Pyrazol-3-amine derivatives with trifluoromethyl or methoxy groups (e.g., compounds in and ) show notable antiproliferative activity against cancer cell lines, suggesting halogenated analogs like the target compound may share this profile . The adamantyl-substituted derivative () demonstrates how bulky substituents can improve pharmacokinetics, though synthesis yields are moderate (48%) .

Synthetic Challenges: Multi-halogenated phenyl groups (e.g., 2-bromo-6-chloro) may require stringent reaction conditions to avoid dehalogenation or regioisomer formation. Derivatives with phenoxy linkages (e.g., VI7 in ) involve multi-step syntheses, reducing practicality for high-throughput applications .

Safety and Handling :

- Halogenated pyrazoles often require precautions due to toxicity. For example, 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine mandates GHS-compliant handling (e.g., ventilation, protective equipment) .

Biological Activity

5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Overview of Pyrazole Derivatives

Pyrazole compounds are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. The pyrazole nucleus serves as a scaffold for the development of various therapeutic agents. Notably, modifications to this scaffold can significantly enhance its pharmacological efficacy and selectivity against specific targets .

Structure and Synthesis

The compound 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine can be synthesized through various synthetic routes involving arylhydrazines and appropriate electrophiles. The presence of bromine and chlorine substituents on the phenyl ring is believed to influence the compound's reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds similar to 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine have shown promising results against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity with IC50 values in the micromolar range:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine | A549 | 26 | |

| Related Pyrazole Derivative | HepG2 | 0.28 | |

| Other Derivative | Raji | 25.2 |

These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and inhibition of key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specific studies reported:

- Inhibition of TNF-α: Up to 85% at 10 µM concentration.

- Inhibition of IL-6: Up to 93% at the same concentration .

These findings indicate that 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine could be a candidate for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds structurally related to 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine have demonstrated activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 µg/mL |

| Escherichia coli | 40 µg/mL |

These results support the potential use of this compound in developing new antimicrobial agents .

Case Studies

Several case studies illustrate the therapeutic potential of pyrazole derivatives:

- Case Study on Anticancer Efficacy : A series of pyrazole derivatives were tested against multiple cancer cell lines, revealing that modifications in substituents significantly affected their anticancer activity. One derivative exhibited an IC50 value as low as 0.19 µM against melanoma cells .

- Study on Anti-inflammatory Properties : Research demonstrated that certain pyrazole derivatives effectively reduced edema in animal models comparable to established anti-inflammatory drugs like indomethacin .

Q & A

Q. What are the most reliable synthetic routes for 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, hydrazine hydrate reacts with acrylamide derivatives in ethanol under reflux to yield pyrazol-3-amine scaffolds. Key steps include controlling temperature (60–80°C) and reaction time (24–72 hours) to optimize yields (e.g., 79–80% yield in similar reactions) . NMR and IR spectroscopy are critical for confirming the NH group (ν ~3448–3278 cm) and aryl substituents .

Q. How can the purity and structural integrity of this compound be validated?

Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., exact mass: ~290–310 g/mol for bromo/chloro-substituted pyrazoles) . Pair this with H/C NMR to verify substituent positions and assess purity via HPLC. For crystalline samples, X-ray diffraction (SHELX programs) can resolve ambiguities in bond lengths and angles .

Q. What spectroscopic techniques are essential for characterizing this compound?

- IR spectroscopy : Identifies NH and aromatic C-H stretches.

- NMR : H NMR distinguishes aromatic protons (δ 6.5–8.0 ppm) and NH (δ ~5.0 ppm, exchangeable with DO).

- XRD : Resolves halogen (Br/Cl) positioning and confirms planarity of the pyrazole ring .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

Discrepancies between XRD (e.g., bond angles) and NMR (e.g., proton coupling) may arise from dynamic effects (e.g., tautomerism). Use temperature-dependent NMR and DFT calculations to model equilibrium states. Cross-validate with hydrogen-bonding patterns from crystal packing analysis (graph set notation) .

Q. What strategies mitigate byproduct formation during synthesis?

Byproducts like regioisomeric pyrazoles or halogen-displacement products may form. Employ regioselective catalysts (e.g., p-toluenesulfonic acid in ionic liquids) to favor the 5-substituted pyrazole . Monitor reaction progress with TLC and isolate intermediates via column chromatography .

Q. How do substituent positions (Br at C2, Cl at C6) influence bioactivity?

The 2-bromo-6-chlorophenyl group enhances steric bulk and electron-withdrawing effects, potentially improving binding to targets like α-glucosidase or antimicrobial enzymes. Compare IC values of analogs with varying halogen positions using enzymatic assays .

Q. What computational methods predict intermolecular interactions in crystal structures?

Use Mercury or PLATON to analyze hydrogen-bonding networks (e.g., N-H···π interactions). Pair with Hirshfeld surface analysis to quantify contact contributions (e.g., Br···H vs. Cl···H interactions) .

Methodological Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.